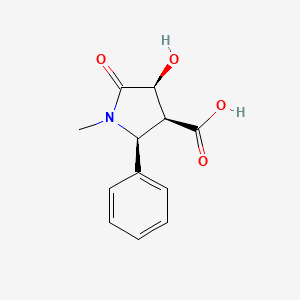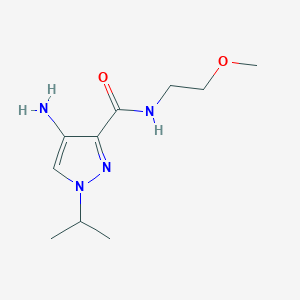
5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine is not well understood. However, it has been suggested that this compound may act as a nucleophile and react with electrophilic species, such as reactive oxygen species and nitrogen species. This reaction may lead to the formation of stable adducts, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory activities. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine in lab experiments is its unique properties. This compound is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in various biological systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This may limit its applications in aqueous systems.
Future Directions
There are several future directions for the use of 5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the development of new materials, such as polymers and sensors, due to its unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine can be synthesized through a two-step process. The first step involves the reaction of 2-amino-2-propanol with thiocarbonyl diimidazole to form 2-(propan-2-ylthio)-1H-imidazole-4,5-diol. The second step involves the reaction of the intermediate with hydrazine hydrate to form this compound. The overall yield of this compound is around 60%.
Scientific Research Applications
5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as 5-(propan-2-yl)-1,2,4-thiadiazole-3-carboxylic acid and its derivatives. These compounds have been found to have antibacterial, antifungal, and antiviral activities.
Safety and Hazards
Properties
IUPAC Name |
5-propan-2-yl-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXNRYSKCUSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2852469.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2852471.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)



![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)


![{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride](/img/structure/B2852485.png)


![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)
